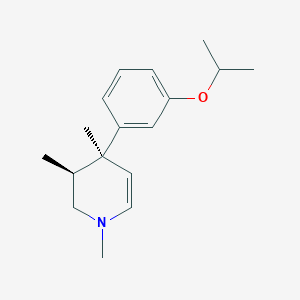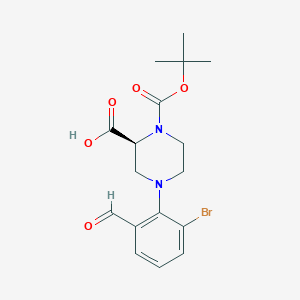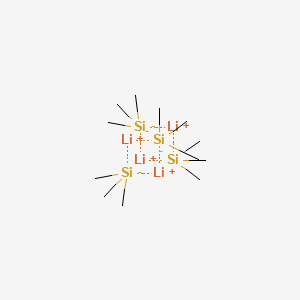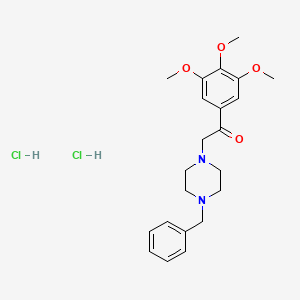
L-Canaline dipicrate crystalline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
L-Canaline dipicrate can be synthesized through the reaction of L-canavanine with barium hydroxide under refluxing conditions. The reaction involves heating D,L-canavanine sulfate with 25% barium hydroxide for 48 hours. The excess barium hydroxide is then removed by adding ammonium carbonate and filtering the resulting barium carbonate. The reaction mixture is evaporated to dryness to remove excess ammonia and redissolved in boiling water containing two mole equivalents of picric acid. The solution is allowed to cool, resulting in the formation of crystalline L-canaline dipicrate .
Industrial Production Methods
Industrial production methods for L-canaline dipicrate are not well-documented, likely due to its primary use in research settings. the synthesis process described above can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
L-Canaline dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert L-canaline dipicrate into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-canaline dipicrate include barium hydroxide, ammonium carbonate, and picric acid. The reactions typically occur under refluxing conditions, with heating and subsequent cooling to facilitate crystallization.
Major Products Formed
The major products formed from the reactions of L-canaline dipicrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
L-Canaline dipicrate has several scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis due to its unique reactivity.
Biology: The compound is studied for its potential biological effects, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of L-canaline dipicrate, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of L-canaline dipicrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of ornithine aminotransferase, an enzyme involved in amino acid metabolism. By inhibiting this enzyme, L-canaline dipicrate disrupts the normal metabolic processes, leading to various biological effects .
類似化合物との比較
L-Canaline dipicrate is structurally similar to other amino acid analogs, such as L-canavanine and L-cycloserine. it is unique in its specific reactivity and potential applications. Similar compounds include:
L-Canavanine: An amino acid analog with similar structural properties but different biological effects.
L-Cycloserine: Another amino acid analog used in research and medicine, particularly in the treatment of tuberculosis.
特性
CAS番号 |
39665-21-9 |
|---|---|
分子式 |
C16H16N8O17 |
分子量 |
592.3 g/mol |
IUPAC名 |
(2S)-2-amino-4-aminooxybutanoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H10N2O3/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3(4(7)8)1-2-9-6/h2*1-2,10H;3H,1-2,5-6H2,(H,7,8)/t;;3-/m..0/s1 |
InChIキー |
PHHPPJZEEWPEPW-VYFHOAEYSA-N |
異性体SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


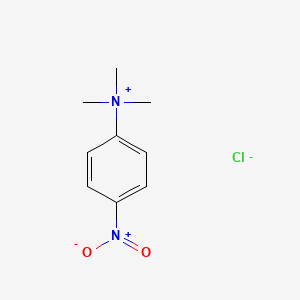
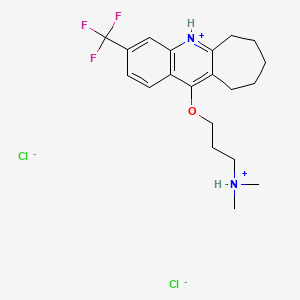

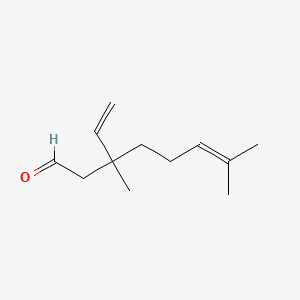
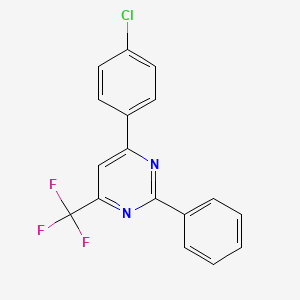

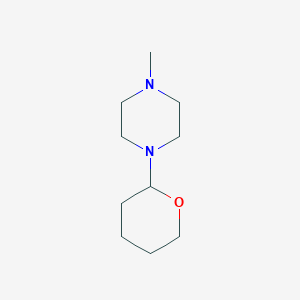
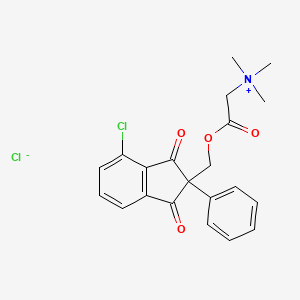
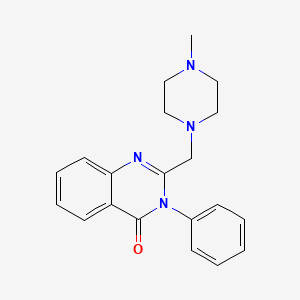
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
